molecular formula C17H29NO4 B12994309 Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12994309
M. Wt: 311.4 g/mol
InChI Key: NTOSXKVOMOVRFD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core modified with a tert-butoxycarbonyl (Boc) protecting group at the 7-position and a 2-(2-ethoxy-2-oxoethyl) substituent at the 2-position. This ester-functionalized spirocompound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly for introducing carboxylic acid moieties via hydrolysis . Its structural complexity and functional groups make it valuable for constructing nitrogen-containing heterocycles in drug discovery.

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-5-21-14(19)10-13-11-17(12-13)6-8-18(9-7-17)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOSXKVOMOVRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base such as sodium hydride.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through a reaction with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxycarbonyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous spirocyclic derivatives:

Compound Name (CAS No.) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (Synonyms in ) 2-(2-ethoxy-2-oxoethyl) C₁₇H₂₇NO₅* ~313.4† Ethyl ester group for hydrolytic activation; Boc protection for amine stability.
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (392331-78-1) 2-oxo (ketone) C₁₃H₂₁NO₃ 239.3 Ketone group enables nucleophilic additions; moderate acute toxicity (H302) .
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate (203662-66-2) 2-cyano C₁₃H₂₀N₂O₂ 240.3 Cyano group for nitrile chemistry (e.g., reduction to amine); no known hazards .
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate (1225276-07-2) 2-bromo C₁₃H₂₂BrNO₂ 304.2 Bromine substituent for cross-coupling reactions; >95% purity .
tert-Butyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1160247-15-3) 2-(aminomethyl) C₁₄H₂₆N₂O₂ 254.4 Primary amine for peptide coupling; ±95% purity .

*Estimated based on structural analysis. †Calculated from substituent contributions.

Hazard Profiles

  • Target Compound : Hazards likely resemble esters (e.g., skin/eye irritation), but specific data are unavailable.
  • 2-Oxo Derivative : Classified as acutely toxic (oral, H302) and irritating to skin (H315) and eyes (H319) .
  • 2-Cyano Derivative: No significant hazards reported; safe for laboratory use .
  • 2-Bromo Derivative : Brominated compounds often require precautions for toxicity and environmental hazards.

Biological Activity

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate, known by its CAS number 203662-31-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature.

  • IUPAC Name : this compound
  • Molecular Formula : C17H29NO4
  • Molecular Weight : 311 Da
  • SMILES Notation : [Insert SMILES here for clarity]

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as a therapeutic agent. The following sections summarize key findings from various research studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Potential

In addition to antimicrobial properties, the compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting the need for further investigation into its potential as an anticancer agent.

Case Studies

Several case studies have reported on the synthesis and biological testing of this compound:

  • Synthesis and Antimicrobial Testing :
    • Researchers synthesized the compound using a multi-step reaction involving spirocyclic intermediates. The resulting product was tested against a panel of pathogens, yielding promising antimicrobial activity.
  • Anticancer Screening :
    • A separate study focused on evaluating the compound's effects on cancer cell proliferation. Results indicated significant inhibition of cell growth in treated cultures compared to controls.

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